7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro and trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid with formamide under heating conditions. This reaction leads to the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: Quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-6-fluoro-quinazolin-4-ol
- 7-Chloro-6-methyl-quinazolin-4(3H)-one
- 6-(Trifluoromethyl)quinazolin-4(3H)-one
Uniqueness
7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and trifluoromethyl groups. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H4ClF3N2O |
---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-2-7-4(8(16)15-3-14-7)1-5(6)9(11,12)13/h1-3H,(H,14,15,16) |
InChI Key |
ZWEGUUPJRMHBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(F)(F)F)Cl)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.